Synthetic Yield and Purity of CAS 14246-77-6: Benchmarking Against Class-Leading Isoxazole Syntheses
The synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile via the reaction of malononitrile with N-hydroxybenzimidoyl chloride, using sodium ethoxide in ethanol, consistently yields the target compound with an isolated yield of 65.2% and a melting point of 146-148 °C . This yield compares favorably to multi-step syntheses of structurally related 5-amino-isoxazole-4-carbonitriles, which often achieve yields in the 40-60% range when employing similar cyclocondensation strategies [1]. The well-defined and reproducible synthetic procedure, coupled with the compound's characteristic spectroscopic signature (1H NMR: δ 8.58 (s, 2H), 7.93-7.63 (m, 2H), 7.67-7.13 (m, 3H); 13C NMR: δ 174.22, 161.58, 131.38, 129.64, 127.68, 127.26, 114.14, 63.64 ppm), ensures reliable procurement of a high-purity building block for further derivatization .
| Evidence Dimension | Isolated Synthetic Yield |
|---|---|
| Target Compound Data | 65.2% |
| Comparator Or Baseline | Representative yields for similar 5-amino-isoxazole-4-carbonitrile syntheses: typically 40-60% |
| Quantified Difference | 5-25 percentage point improvement |
| Conditions | Reaction of malononitrile with N-hydroxybenzimidoyl chloride, sodium ethoxide in ethanol, 0-20°C, 4 h |
Why This Matters
Higher and reproducible yields translate directly to lower cost per gram and more efficient material utilization in subsequent synthetic campaigns, a critical factor for procurement decisions in medicinal chemistry programs.
- [1] Beyzaei, H., Kamali Deljoo, M., Aryan, R., Ghasemi, B., Zahedi, M. M., & Moghaddam-Manesh, M. (2018). Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles. Chemistry Central Journal, 12(1), 114. https://doi.org/10.1186/s13065-018-0488-0 View Source
